1'-[3-(dimethylamino)propyl]-1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1’-[3-(dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically includes:
Formation of the Spirocyclic Core: This step involves the cyclization of an indole derivative with a pyrrole derivative under acidic or basic conditions.
Introduction of Functional Groups: The dimethylamino group is introduced via nucleophilic substitution, while the fluoro and methyl groups are added through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and reaction conditions to achieve high yields and purity.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new spirocyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted spirocyclic compounds with potential biological activity.
Scientific Research Applications
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new spirocyclic compounds with unique properties.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific molecular targets involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1’-[3-(dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be compared with other similar compounds, such as:
1-[3-(Dimethylamino)propyl]-3-ethylurea: This compound is used in the preparation of cabergoline, a dopamine receptor agonist used to treat Parkinson’s disease.
3-(Dimethylamino)-1-propylamine: This compound is widely used to functionalize various pharmacologically active compounds and in the preparation of surfactants with biological activity against bacteria and fungi.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: This compound is used in the preparation of biosensors, molecular beacons for DNA research, and calcium sensors.
Properties
Molecular Formula |
C26H28FN3O4 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(4'E)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H28FN3O4/c1-5-29-20-10-7-6-9-18(20)26(25(29)34)21(22(31)17-12-11-16(2)19(27)15-17)23(32)24(33)30(26)14-8-13-28(3)4/h6-7,9-12,15,31H,5,8,13-14H2,1-4H3/b22-21- |
InChI Key |
FWQPDNVXDKNQKJ-DQRAZIAOSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)C)F)\O)/C(=O)C(=O)N3CCCN(C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)C)F)O)C(=O)C(=O)N3CCCN(C)C |
Origin of Product |
United States |
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